molecular formula C11H15NO2 B13836162 (3R,5S)-4-oxoadamantane-1-carboxamide

(3R,5S)-4-oxoadamantane-1-carboxamide

Cat. No.: B13836162
M. Wt: 193.24 g/mol
InChI Key: WBKQGUVLWVPHQU-ZGNHZNFISA-N
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Description

(3R,5S)-4-Oxoadamantane-1-carboxamide is a chiral adamantane derivative characterized by a rigid bicyclic hydrocarbon framework substituted with a ketone group at the 4-position and a carboxamide group at the 1-position. The compound is marketed for pharmaceutical applications, though specific therapeutic targets remain undisclosed .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3R,5S)-4-oxoadamantane-1-carboxamide

InChI

InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14)/t6?,7-,8+,11?

InChI Key

WBKQGUVLWVPHQU-ZGNHZNFISA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)C(=O)N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxoadamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the oxidation of adamantane to form 4-oxoadamantane, followed by the introduction of a carboxamide group. This can be achieved through various chemical reactions, including:

Industrial Production Methods

Industrial production of 4-oxoadamantane-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Oxoadamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxoadamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a molecular probe in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of 4-oxoadamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Adamantane Core vs. Heterocyclic Scaffolds: While (3R,5S)-4-oxoadamantane-1-carboxamide and N-o-tolylcycloadamantanecarboxamide share the adamantane backbone, Compound 47 incorporates a dihydroquinoline core with an adamantyl side chain. The adamantane group enhances rigidity and lipophilicity, which may improve membrane permeability in drug design .
  • In contrast, Compound 47’s 4-thioxo group may alter electronic properties and redox stability .
  • Stereochemistry: The (3R,5S) configuration of the target compound is a critical differentiator, as chiral centers often dictate pharmacological selectivity. None of the compared analogs explicitly address stereochemical effects .

Pharmacological and Physicochemical Properties

  • Lipophilicity : Adamantane derivatives generally exhibit high logP values, enhancing blood-brain barrier penetration. The 4-oxo group may moderate this property compared to N-o-tolylcycloadamantanecarboxamide .
  • Bioactivity: Carboxamide groups facilitate hydrogen bonding with biological targets.
  • Stability : The 4-oxo group may confer susceptibility to metabolic reduction, whereas thioxo or alkylated variants (e.g., Compound 47) could exhibit longer half-lives .

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